4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide
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Overview
Description
4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and 2-(1-methylcyclopropyl)aniline.
Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through various methods, including the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. the process may be optimized for higher yields and efficiency. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]amine.
Substitution: Formation of nitro, halogen, or sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors in the body, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylbenzamide: A related compound with similar structural features but different functional groups.
4-methoxybenzenamide: Another benzamide derivative with a simpler structure.
Uniqueness
4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide |
InChI |
InChI=1S/C18H19NO2/c1-18(11-12-18)15-5-3-4-6-16(15)19-17(20)13-7-9-14(21-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,19,20) |
InChI Key |
NREUXGXNIHZGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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